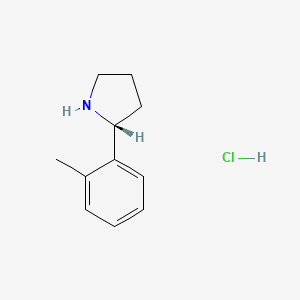

3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO3. It is an off-white solid that is used in various scientific and industrial applications. This compound is known for its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a pyrrolidine ring.

Mechanism of Action

Target of Action

3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as 3-Hydroxy-DL-proline hydrochloride, is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure . The primary targets of this compound are likely to be proteins, particularly collagen, which is the most abundant protein in mammals and contains a high proportion of proline and its derivatives .

Mode of Action

It is known that proline and its derivatives can influence the folding and structure of proteins . By interacting with these proteins, 3-Hydroxy-DL-proline hydrochloride may induce changes in their structure and function .

Biochemical Pathways

3-Hydroxy-DL-proline hydrochloride is involved in the post-translational hydroxylation of proteins, primarily collagen . This process is crucial for the stability of the collagen triple helix . In addition, this compound can be catabolized to other amino acids such as glycine, ornithine, and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .

Pharmacokinetics

It is known that proline and its derivatives are generally well-absorbed and distributed throughout the body . They can be metabolized by various enzymes, and the resulting metabolites can be excreted in the urine .

Result of Action

The action of 3-Hydroxy-DL-proline hydrochloride at the molecular and cellular level is likely to involve changes in protein structure and function, particularly in collagen . This can have various effects, depending on the specific proteins and cells involved .

Action Environment

The action of 3-Hydroxy-DL-proline hydrochloride can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism . Additionally, factors such as pH and temperature can influence the stability of this compound and its interactions with proteins .

Biochemical Analysis

Biochemical Properties

3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is involved in several biochemical reactions. It interacts with enzymes such as prolyl hydroxylase, which catalyzes the hydroxylation of proline residues in collagen. This interaction is crucial for the stability and function of collagen, a major structural protein in connective tissues . Additionally, this compound can interact with other proteins and biomolecules, influencing their structure and function through hydrogen bonding and other non-covalent interactions .

Cellular Effects

This compound affects various cellular processes. It influences cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, it can affect the activity of kinases and phosphatases, which play critical roles in cell signaling . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it can inhibit prolyl hydroxylase by competing with proline for the active site, thereby reducing the hydroxylation of proline residues in collagen . This inhibition can lead to changes in collagen stability and function, affecting tissue integrity and repair processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance collagen synthesis and improve tissue repair . At high doses, it may exhibit toxic effects, such as inducing oxidative stress and inflammation . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as proline dehydrogenase, which converts it into other metabolites that participate in the tricarboxylic acid (TCA) cycle . This metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular energy balance and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments such as the cytoplasm and mitochondria . The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as energy production and redox balance .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria . The localization of this compound can affect its activity and function, as it interacts with different biomolecules and participates in various biochemical reactions within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the hydroxylation of pyrrolidine-2-carboxylic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in production. The compound is then purified through crystallization or other separation techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while reduction can produce pyrrolidine alcohols.

Scientific Research Applications

3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

3-Hydroxypyridine-2-carboxylic acid: This compound has a similar structure but with a pyridine ring instead of a pyrrolidine ring.

3-Hydroxypicolinic acid: Another similar compound with a hydroxyl group and a carboxylic acid group attached to a pyridine ring.

Uniqueness: 3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its pyrrolidine ring, which imparts different chemical and biological properties compared to its pyridine analogs. This uniqueness makes it valuable in specific applications where the pyrrolidine ring’s properties are advantageous.

Properties

IUPAC Name |

3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFGQFQJUWOFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol](/img/structure/B6335396.png)

![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)

![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B6335475.png)